![molecular formula C14H13N3 B3038228 (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 817172-48-8](/img/structure/B3038228.png)
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine
Overview
Description
“(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” is a chemical compound that has been studied for its potential applications in various fields . It is involved in the synthesis of 1,2-diones and has been used in the development of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .
Synthesis Analysis
The synthesis of “(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” involves a one-pot protocol that yields good results (32–88%) from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes . A tandem reaction sequence is involved in this method, which includes gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Molecular Structure Analysis
The molecular structure of “(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” is complex and involves several key components. The compound is part of a larger family of imidazo[1,2-a]pyridines, which are known for their diverse bioactivity .Chemical Reactions Analysis
The chemical reactions involving “(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” are intricate and involve several steps. As mentioned earlier, the synthesis process involves a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Scientific Research Applications
Medicinal Chemistry and Pharmacology
(a) Anti-Inflammatory Properties: Imidazo[1,2-a]pyridines exhibit anti-inflammatory effects. Researchers have investigated their potential as anti-inflammatory agents due to their ability to modulate inflammatory pathways .
(b) Antiviral Activity: These compounds have demonstrated antiviral properties against various viruses, including herpes and HIV. Their unique structure makes them promising candidates for drug development .
© Antiprotozoal Agents: Imidazo[1,2-a]pyridines have been explored as antiprotozoal agents. They show activity against protozoan parasites, making them relevant for combating diseases like malaria and leishmaniasis .
(d) Antiulcer and Gastroprotective Effects: Studies suggest that imidazo[1,2-a]pyridines possess gastroprotective properties, potentially aiding in the treatment of ulcers and related gastrointestinal conditions .
Synthetic Transformations
Imidazo[1,2-a]pyridines serve as versatile intermediates for synthetic transformations. Researchers have employed various methods to synthesize substituted imidazo[1,2-a]pyridines, including:
Luminescent Dyes
A series of solid-state luminescent dyes based on 2-phenylimidazo[1,2-a]pyridine (PIP) has been developed. These dyes exhibit a wide range of emitting colors, from blue to red. For example, 2′-methoxy PIP shows blue luminescence, while 2′-hydroxy PIP exhibits emission with a large Stokes shift .
COX-2 Inhibitors
Novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine compounds have been synthesized as COX-2 inhibitors. These compounds hold promise for managing inflammation-related conditions .
Future Directions
Mechanism of Action
Target of Action
These include antiviral , antiulcer , antibacterial , anticancer , antifungal , and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators .
Mode of Action
Related imidazo[1,2-a]pyridines have been shown to interact with their targets in various ways, such as inhibiting cyclin-dependent kinases, blocking calcium channels, and modulating gaba a receptors .
Biochemical Pathways
For instance, they can cause nuclear DNA damage and induce mutagenesis .
Pharmacokinetics
The synthesis of related imidazo[1,2-a]pyridines has been reported to be reasonably fast, very clean, high yielding, and environmentally benign .
Result of Action
Related imidazo[1,2-a]pyridines have been shown to cause nuclear dna damage and induce mutagenesis .
Action Environment
The synthesis of related imidazo[1,2-a]pyridines has been reported to be solvent- and catalyst-free, suggesting that these compounds can be synthesized under a variety of environmental conditions .
properties
IUPAC Name |
(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-9H,10,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBNQOWCYPKJJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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